molecular formula C13H18O2 B13576997 2-Methyl-3-(p-tolyl)pentanoic acid

2-Methyl-3-(p-tolyl)pentanoic acid

Cat. No.: B13576997
M. Wt: 206.28 g/mol
InChI Key: BRDXEEDISCMKCX-UHFFFAOYSA-N
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Description

2-Methyl-3-(p-tolyl)pentanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of pentanoic acid, featuring a methyl group and a p-tolyl group attached to the pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2-Methyl-3-(p-tolyl)pentanoic acid involves the reaction of p-tolylacetic acid with isobutyl bromide in the presence of n-butyllithium. The reaction is carried out in tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, followed by warming to room temperature and stirring overnight. The product is then isolated by acidification and extraction .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(p-tolyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl and p-tolyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-3-(p-tolyl)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-3-(p-tolyl)pentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpentanoic acid: Similar structure but lacks the p-tolyl group.

    3-Methylpentanoic acid: Similar structure but with a different substitution pattern.

    p-Tolylacetic acid: Contains the p-tolyl group but lacks the pentanoic acid backbone.

Uniqueness

2-Methyl-3-(p-tolyl)pentanoic acid is unique due to the presence of both the methyl and p-tolyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-methyl-3-(4-methylphenyl)pentanoic acid

InChI

InChI=1S/C13H18O2/c1-4-12(10(3)13(14)15)11-7-5-9(2)6-8-11/h5-8,10,12H,4H2,1-3H3,(H,14,15)

InChI Key

BRDXEEDISCMKCX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)C(C)C(=O)O

Origin of Product

United States

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